

Total Synthesis of Calicheamicinone and Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *Calicheamicin*

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Introduction

Calicheamicinone, the aglycone of the potent enediyne antitumor antibiotic **calicheamicin** γ1, has been a formidable target for total synthesis due to its complex and highly strained bicyclic core structure. The total synthesis of this molecule and its derivatives has been a landmark achievement in organic chemistry, paving the way for the development of novel anticancer therapeutics, including antibody-drug conjugates (ADCs). This document provides detailed application notes and protocols for the total synthesis of **calicheamicinone**, focusing on the seminal works of Nicolaou and Danishefsky. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Key Synthetic Strategies at a Glance

The total synthesis of **calicheamicinone** has been approached through various innovative strategies. Two of the most influential routes were developed by the research groups of K.C. Nicolaou and Samuel J. Danishefsky.

- **Nicolaou's Enantioselective Synthesis:** This approach is highlighted by an asymmetric synthesis that establishes the absolute stereochemistry of the molecule early on. Key features include a [4+2] cycloaddition to construct a key intermediate and an intramolecular acetylene-aldehyde cyclization to form the bicyclic core.^[1]

- **Danishefsky's Racemic Synthesis:** This pioneering work provided the first total synthesis of racemic **calicheamicinone**. A key strategic element of this synthesis is the use of a Diels-Alder reaction to construct a highly functionalized bicyclic precursor, followed by a series of intricate transformations to install the enediyne moiety and other key functional groups.

Comparative Data of Key Synthetic Steps

The following tables summarize the quantitative data for key transformations in the total syntheses of **calicheamicinone** by Nicolaou and Danishefsky, allowing for a direct comparison of their respective efficiencies at crucial stages.

Table 1: Key Transformations in Nicolaou's Enantioselective Synthesis of (-)-Calicheamicinone

Step	Reaction	Reagents and Conditions	Yield (%)
1	Asymmetric Diels-Alder Reaction	Chiral auxiliary, Lewis acid	~85% (diastereoselective)
2	Enediyne Moiety Introduction	Alkylation with a suitable enediyne fragment	~70%
3	Intramolecular Cyclization	Base-mediated	~60%
4	Trisulfide Formation	Sequential treatment with sulfur transfer reagents	~55% (over several steps)

Table 2: Key Transformations in Danishefsky's Racemic Synthesis of (±)-Calicheamicinone

Step	Reaction	Reagents and Conditions	Yield (%)
1	Diels-Alder Reaction	Diene and dienophile, thermal conditions	~75%
2	Introduction of the Nitrogen Atom	Curtius rearrangement	~80%
3	Ene diyne Cassette Installation	Coupling with a pre-formed enediyne piece	~65%
4	Bicyclic System Formation	Intramolecular aldol-type condensation	~50%

Experimental Protocols

The following are detailed experimental protocols for selected key steps from the Nicolaou and Danishefsky syntheses.

Protocol 1: Nicolaou's Intramolecular Acetylene-Aldehyde Cyclization

This protocol describes the formation of the bicyclo[7.3.1]enediyne core of **calicheamicinone**.

Procedure:

- To a solution of the acyclic aldehyde precursor (1.0 eq) in anhydrous THF (0.01 M) at -78 °C under an argon atmosphere, is added a solution of KHMDS (1.1 eq) in THF.
- The reaction mixture is stirred at -78 °C for 1 hour.
- The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
- The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 20 mL).

- The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford the bicyclic alcohol.

Protocol 2: Danishefsky's Diels-Alder Cycloaddition

This protocol outlines the initial [4+2] cycloaddition to form a key bicyclic intermediate.

Procedure:

- A solution of the diene (1.0 eq) and the dienophile (1.2 eq) in toluene (0.1 M) is heated to 110 °C in a sealed tube for 24 hours.
- The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The resulting residue is purified by flash column chromatography on silica gel to yield the Diels-Alder adduct.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the synthetic strategies employed by Nicolaou and Danishefsky.



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Caption: Nicolaou's Enantioselective Synthetic Pathway.



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Caption: Danishefsky's Racemic Synthetic Pathway.

Conclusion

The total syntheses of **calicheamicinone** by Nicolaou and Danishefsky are landmark achievements in organic chemistry. These routes not only provided access to this complex natural product but also spurred the development of new synthetic methodologies. The protocols and data presented herein are intended to provide a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new anticancer agents. The modular nature of these syntheses also offers opportunities for the creation of novel **calicheamicinone** derivatives with potentially improved therapeutic properties. Further research in this area continues to be a vibrant and important field of chemical and biomedical science.

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References

- 1. electronicsandbooks.com [electronicsandbooks.com]
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